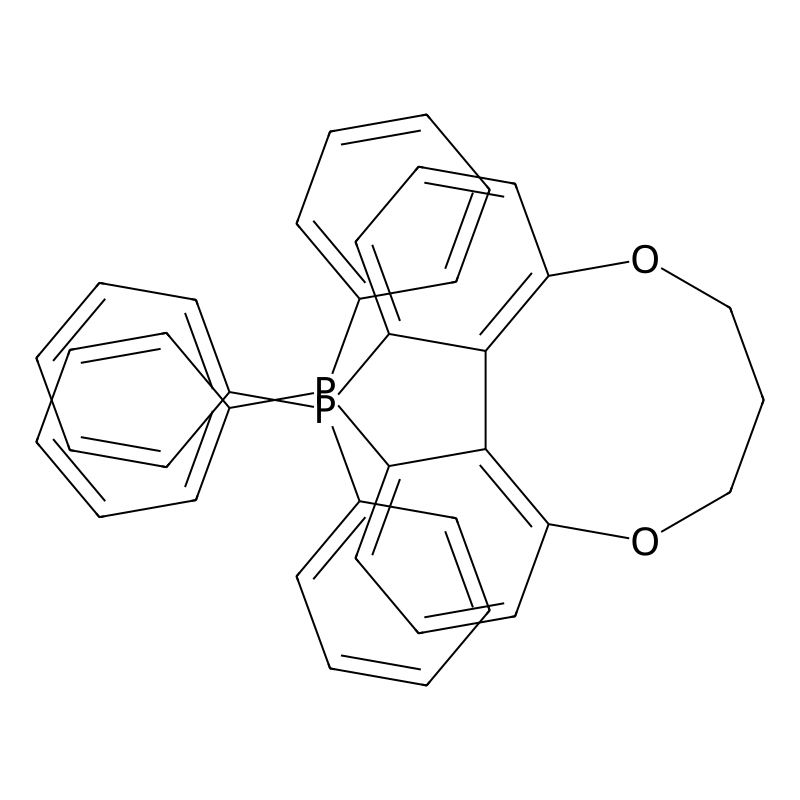(R)-C3-TunePhos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Asymmetric Hydrogenation Reactions:
(R)-C3-TunePhos is commonly employed as a ligand for transition metals in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to an unsaturated bond, often in the presence of a catalyst. The chirality of (R)-C3-TunePhos allows for the preferential formation of one enantiomer (mirror image) of the product molecule. This makes it valuable in the synthesis of chiral pharmaceuticals and other fine chemicals where specific stereoisomers are desired. PubChem, National Institutes of Health:
Development of Novel Catalysts:
Research explores using (R)-C3-TunePhos as a building block for designing new and improved catalysts. By modifying the structure of the ligand, scientists can potentially tune its properties to achieve higher efficiency, selectivity, and activity in various catalytic reactions.
Studies on Reaction Mechanisms:
The interaction between (R)-C3-TunePhos and transition metals can provide insights into the mechanisms of catalytic reactions. By investigating the electronic and steric effects of the ligand, researchers can gain a better understanding of how catalysts activate substrates and promote specific transformations.
Applications in Ruthenium Complexes:
(R)-C3-TunePhos can be complexed with ruthenium, a transition metal, to form new catalysts with unique properties. These ruthenium complexes are being explored for their potential applications in hydrogenation, transfer hydrogenation, and other catalytic reactions. Sigma-Aldrich, (R)-C3-TunePhos-ruthenium complex:
(R)-C3-TunePhos is a chiral diphosphine ligand that plays a significant role in asymmetric catalysis, particularly in promoting enantioselective reactions. This compound is characterized by its unique molecular structure, which includes two phosphorus atoms and a central carbon framework, providing a distinctive spatial arrangement that enhances its catalytic properties. The compound is recognized for its ability to facilitate various chemical transformations while maintaining high levels of selectivity for one enantiomer over another, making it essential in the synthesis of complex organic molecules.
(R)-C3-TunePhos acts as a ligand, donating electrons to a metal atom in a complex. This creates a new molecule with unique properties that can be tailored for various applications in catalysis or material science []. The specific mechanism of action depends on the particular metal it binds to and the overall structure of the complex.
- Asymmetric Hydrogenation: This process involves the addition of hydrogen to unsaturated compounds in the presence of (R)-C3-TunePhos as a ligand, resulting in the formation of chiral products.
- Cross-Coupling Reactions: The ligand aids in coupling reactions between organometallic reagents and electrophiles, enhancing the formation of carbon-carbon bonds.
- 1,4-Addition Reactions: In combination with transition metals like rhodium, (R)-C3-TunePhos has shown exceptional enantioselectivity in 1,4-addition reactions involving arylboronic acids .
While (R)-C3-TunePhos itself may not exhibit direct biological activity, its significance lies in its application in synthesizing biologically active compounds. The chiral products obtained through reactions catalyzed by (R)-C3-TunePhos can lead to the development of pharmaceuticals and agrochemicals that possess specific biological functions. Studies indicate that compounds synthesized using this ligand often display enhanced efficacy and reduced side effects due to their enantiomeric purity.
The synthesis of (R)-C3-TunePhos typically involves several key steps:
- Preparation of Precursors: Starting materials are selected based on the desired properties of the final ligand.
- Formation of Diphosphine Backbone: This step often involves coupling reactions that create the diphosphine structure.
- Chiral Resolution: Techniques such as chromatography may be employed to isolate the desired enantiomer from racemic mixtures.
- Purification and Characterization: The final product undergoes purification processes to ensure high purity levels, followed by characterization using methods like NMR spectroscopy and mass spectrometry .
(R)-C3-TunePhos finds extensive applications in:
- Catalysis: It is widely used as a ligand in various catalytic systems for asymmetric synthesis.
- Pharmaceutical Development: The compound aids in synthesizing drugs with specific chirality, which is crucial for their biological activity.
- Material Science: Its unique properties make it suitable for developing advanced materials with tailored functionalities.
Interaction studies involving (R)-C3-TunePhos focus on its coordination with transition metals and how these complexes behave in catalytic processes. Research has shown that complexing (R)-C3-TunePhos with metals like rhodium or ruthenium significantly enhances catalytic activity and selectivity in asymmetric reactions. These studies provide insights into the mechanism of action and help optimize reaction conditions for better yields .
Several compounds share structural similarities with (R)-C3-TunePhos, yet each exhibits unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-C3-TunePhos | Chiral Diphosphine | Enantiomeric counterpart with different selectivity patterns |
| (R)-BINAP | Bidentate Ligand | Known for high enantioselectivity but different sterics |
| (R)-DIPAMP | Bidentate Ligand | Offers a different electronic profile affecting reactivity |
| (R,S)-TADDOL | Tetradentate Ligand | Provides multiple coordination sites enhancing versatility |
(R)-C3-TunePhos stands out due to its specific steric and electronic properties, which optimize its performance in asymmetric catalysis compared to these similar compounds. Its unique carbon framework allows for enhanced interaction with metal centers, leading to improved catalytic efficiency.








